molecular formula C7H15NO2 B2435496 (2S)-2-(1,3-Dioxan-2-yl)propan-1-amine CAS No. 2248200-67-9

(2S)-2-(1,3-Dioxan-2-yl)propan-1-amine

Cat. No. B2435496
CAS RN: 2248200-67-9
M. Wt: 145.202
InChI Key: BZURSTMCKKLBRA-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(1,3-Dioxan-2-yl)propan-1-amine, also known as dioxapram, is a chemical compound that has been studied for its potential applications in the field of respiratory medicine. It is a cholinergic agonist that acts on the central nervous system to stimulate respiration.

Scientific Research Applications

Dioxapram has been studied for its potential applications in the field of respiratory medicine. It has been shown to stimulate respiration in animal models, and has been used to treat respiratory depression in humans. Dioxapram has also been studied for its potential use in the treatment of sleep apnea.

Mechanism of Action

Dioxapram acts as a cholinergic agonist, stimulating the central nervous system to increase respiration. It binds to nicotinic acetylcholine receptors in the brain, which leads to an increase in the release of neurotransmitters that stimulate respiration.
Biochemical and Physiological Effects:
Dioxapram has been shown to increase tidal volume, respiratory rate, and minute ventilation in animal models. It has also been shown to increase oxygen saturation and decrease carbon dioxide levels in the blood. Dioxapram has been shown to have a relatively short half-life in humans, with a peak effect occurring within 10 minutes of administration.

Advantages and Limitations for Lab Experiments

One advantage of using (2S)-2-(1,3-Dioxan-2-yl)propan-1-amine in lab experiments is that it has a relatively short half-life, which allows for precise control over its effects. However, one limitation of using (2S)-2-(1,3-Dioxan-2-yl)propan-1-amine is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on (2S)-2-(1,3-Dioxan-2-yl)propan-1-amine. One area of interest is the development of new synthesis methods that could increase the yield of (2S)-2-(1,3-Dioxan-2-yl)propan-1-amine. Another area of interest is the exploration of new applications for (2S)-2-(1,3-Dioxan-2-yl)propan-1-amine, such as its potential use in the treatment of respiratory disorders other than respiratory depression and sleep apnea. Additionally, further research could be conducted to better understand the mechanism of action of (2S)-2-(1,3-Dioxan-2-yl)propan-1-amine, which could lead to the development of more effective treatments for respiratory disorders.

Synthesis Methods

The synthesis of (2S)-2-(1,3-Dioxan-2-yl)propan-1-amine involves the reaction of 2-(1,3-Dioxan-2-yl)ethanamine with acetic anhydride in the presence of a catalyst. The resulting product is then purified through a series of steps, including recrystallization and column chromatography. The yield of this synthesis method is typically around 50%.

properties

IUPAC Name

(2S)-2-(1,3-dioxan-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-6(5-8)7-9-3-2-4-10-7/h6-7H,2-5,8H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZURSTMCKKLBRA-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1OCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1OCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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